molecular formula C7H9NO B12940615 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine

Cat. No.: B12940615
M. Wt: 123.15 g/mol
InChI Key: VTQWEYOYNSBYMK-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine is an organic compound characterized by a fused ring structure that includes a furan ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the furan ring through cyclization reactions. The amine group is then introduced via amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key steps include the use of robust catalysts and efficient separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which 5,6-Dihydro-4H-cyclopenta[b]furan-6-amine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-cyclopenta[b]thiophene-6-amine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    6,7-Dihydro-5H-cyclopenta[b]pyridine-6-amine: Contains a nitrogen atom in the ring, offering different chemical properties.

Uniqueness

5,6-Dihydro-4H-cyclopenta[b]furan-6-amine is unique due to its specific ring structure and the presence of an amine group, which allows for diverse chemical reactivity and potential applications. Its furan ring provides aromatic stability, while the cyclopentane ring offers flexibility in chemical modifications.

This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]furan-6-amine

InChI

InChI=1S/C7H9NO/c8-6-2-1-5-3-4-9-7(5)6/h3-4,6H,1-2,8H2

InChI Key

VTQWEYOYNSBYMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)OC=C2

Origin of Product

United States

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